Suc-gly-pro-amc -

Suc-gly-pro-amc

Catalog Number: EVT-1660090
CAS Number:
Molecular Formula: C21H23N3O7
Molecular Weight: 429.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Suc-Gly-Pro-AMC, or Succinyl-Glycyl-Prolyl-Aminomethylcoumarin, is a synthetic peptide substrate primarily utilized in biochemical assays to study the activity of fibroblast activation protein and other related enzymes. This compound is classified as a fluorogenic substrate, which means it releases a fluorescent signal upon enzymatic cleavage, allowing for sensitive detection and quantification of enzyme activity.

Source and Classification

The compound is synthesized in laboratories and is widely available from chemical suppliers. It falls under the category of peptide substrates used in enzyme assays, particularly those involving serine proteases like fibroblast activation protein. Its structure includes a succinyl group, two amino acids (glycine and proline), and an aminomethylcoumarin moiety, which is responsible for its fluorescent properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of Suc-Gly-Pro-AMC typically involves the following steps:

  1. Formation of the Peptide Backbone: The peptide sequence is constructed using standard solid-phase peptide synthesis techniques. This involves the sequential addition of amino acids to a growing chain anchored on a solid support.
  2. Coupling Reaction: The succinyl group is introduced at the N-terminus of the peptide, which enhances solubility and stability.
  3. Fluorogenic Tag Addition: The aminomethylcoumarin moiety is attached to the C-terminus of the peptide. This step often requires activating agents to facilitate the coupling reaction.
  4. Purification: The final product is purified using high-performance liquid chromatography to ensure high purity and yield.
Molecular Structure Analysis

Structure and Data

Suc-Gly-Pro-AMC has a molecular formula of C₁₄H₁₉N₃O₅S, with a molecular weight of approximately 345.38 g/mol. The structure can be represented as follows:

  • Succinyl Group: Enhances solubility.
  • Glycine and Proline Residues: Provide specificity for enzyme recognition.
  • Aminomethylcoumarin: Fluorescent tag that emits light upon cleavage.

The molecular structure can be visualized through computational modeling, revealing its three-dimensional conformation that facilitates binding to target enzymes .

Chemical Reactions Analysis

Reactions and Technical Details

Suc-Gly-Pro-AMC undergoes enzymatic cleavage by fibroblast activation protein, leading to the release of aminomethylcoumarin, which fluoresces upon excitation. The reaction can be summarized as follows:

Suc Gly Pro AMCFAPSuc Gly+AMC\text{Suc Gly Pro AMC}\xrightarrow{\text{FAP}}\text{Suc Gly}+\text{AMC}

This reaction is highly specific; fibroblast activation protein preferentially cleaves at the proline residue due to its structural configuration. Kinetic studies demonstrate that Suc-Gly-Pro-AMC exhibits a low micromolar affinity for fibroblast activation protein, making it an effective substrate for enzyme assays .

Mechanism of Action

Process and Data

The mechanism by which Suc-Gly-Pro-AMC functions involves several key steps:

  1. Binding: The substrate binds to the active site of fibroblast activation protein, where the proline residue fits into the enzyme's specificity pocket.
  2. Cleavage: The enzyme catalyzes the hydrolysis of the peptide bond adjacent to proline, leading to the release of aminomethylcoumarin.
  3. Fluorescence Emission: Upon cleavage, aminomethylcoumarin emits fluorescence when excited by light at specific wavelengths (typically around 350 nm for excitation and 450 nm for emission), allowing for quantitative measurement of enzyme activity.

This process is crucial in research settings where monitoring protease activity can provide insights into various physiological and pathological processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: Stable under normal laboratory conditions but should be stored away from light to prevent degradation.

Chemical Properties

  • pH Stability Range: Generally stable between pH 5-7.
  • Fluorescence Characteristics: Exhibits strong fluorescence once cleaved by target enzymes, making it suitable for sensitive detection methods .
Applications

Scientific Uses

Suc-Gly-Pro-AMC has several applications in scientific research:

  • Enzyme Activity Assays: Commonly used to measure fibroblast activation protein activity in biological samples, aiding in cancer research and studies on tissue remodeling.
  • Drug Discovery: Utilized in screening programs to identify novel inhibitors of fibroblast activation protein, which may have therapeutic implications in cancer treatment and fibrosis.
  • Biochemical Research: Serves as a model substrate in studies investigating protease specificity and kinetics .
Enzymatic Activity and Substrate Specificity of Suc-Gly-Pro-AMC

Role as a Fluorogenic Substrate for Fibroblast Activation Protein (FAP)

Suc-Gly-Pro-AMC (N-Succinyl-Glycyl-Prolyl-7-amino-4-methylcoumarin) serves as a highly specific fluorogenic substrate for Fibroblast Activation Protein (FAP), a type II transmembrane serine protease. Upon hydrolysis by FAP’s endopeptidase activity, the amide bond C-terminal to proline is cleaved, releasing the fluorescent AMC moiety (excitation/emission: 380/460 nm). This reaction enables real-time quantification of FAP activity in biochemical and cell-based assays. In U87MG glioma cells, Suc-Gly-Pro-AMC (25 µM) generates FAP-dependent fluorescent signals within 15–90 minutes, confirming its utility in cellular models of tumor microenvironment studies [1] [4] [7]. FAP’s selectivity for this substrate stems from its absolute requirement for glycine at the P2 position and proline at P1—a structural motif satisfied by Suc-Gly-Pro-AMC [6] [9].

Table 1: Enzymatic Targets of Suc-Gly-Pro-AMC

EnzymeActivity TypePrimary FunctionDetection Sensitivity
Fibroblast Activation Protein (FAP)EndopeptidaseTumor microenvironment remodelingHigh (IC₅₀: 14–100 µM)
Prolyl Oligopeptidase (PREP)EndopeptidaseNeuropeptide processingModerate (Substrate inhibition >100 µM)
Dipeptidyl Peptidase IV (DPPIV)ExopeptidaseIncretin hormone metabolismNegligible

Mechanistic Insights into Post-Proline Cleavage Specificity

The catalytic efficiency of Suc-Gly-Pro-AMC hinges on FAP’s serine protease mechanism, involving a catalytic triad (Ser624-Asp702-His734 in human FAP) that hydrolyzes proline-containing peptides. The substrate’s succinyl group enhances water solubility and positions the Gly-Pro motif optimally within FAP’s substrate-binding pocket. Structural analyses reveal that FAP’s β-propeller domain sterically restricts large substrates, but the compact Suc-Gly-Pro-AMC readily accesses the catalytic site [5] [6]. For prolyl oligopeptidase (PREP), Suc-Gly-Pro-AMC hydrolysis occurs via a similar mechanism but exhibits substrate inhibition at concentrations >100 µM due to non-productive binding in the catalytic cavity [5] [8]. This specificity underpins its utility in distinguishing FAP/PREP from other proline-specific proteases like DPPIV.

Comparative Kinetics with Other Prolyl Endopeptidases

Kinetic profiling reveals distinct interactions between Suc-Gly-Pro-AMC and prolyl endopeptidases:

  • FAP: Exhibits Michaelis-Menten kinetics with Kₘ ≈ 50–100 µM and Vₘₐₓ ≈ 200 nmol/min/mg in recombinant enzyme assays [9].
  • PREP: Displays non-hyperbolic kinetics and substrate inhibition. At 100–1,000 µM, activity decreases by >40% due to allosteric interference [5].
  • Porcine Brain Homogenates: Kₘ values are 2-fold lower than for Z-Gly-Pro-AMC (an alternative substrate), but solvent choice (e.g., methanol vs. DMSO) significantly impacts activity. Methanol (3% v/v) reduces PREP inhibition by 20%, whereas DMSO (4% v/v) inhibits >80% [5].

Table 2: Kinetic Parameters of Suc-Gly-Pro-AMC Hydrolysis

Enzyme SourceKₘ (µM)Vₘₐₓ (nmol/min/mg)Inhibition Pattern
Recombinant FAP58 ± 9210 ± 15Standard Michaelis-Menten
Porcine Brain PREP120 ± 2085 ± 10Substrate inhibition (>100 µM)
U87MG Cell Lysate (FAP+)90 ± 12Not determinedLinear up to 50 µM

Dual Exo- and Endopeptidase Activity Profiling in FAP

FAP uniquely processes both exopeptidase (dipeptidyl peptidase) and endopeptidase activities. Suc-Gly-Pro-AMC primarily measures endopeptidase function by leveraging FAP’s cleavage of internal prolyl bonds. However, its design—lacking N-terminal amino acids—prevents exopeptidase processing. Studies confirm negligible dipeptidyl peptidase activity toward this substrate, contrasting with FAP’s cleavage of physiological substrates like FGF21 (Gly-Pro↓C-terminal cleavage) [6] [9]. This selectivity enables precise assessment of FAP’s endopeptidase role in:

  • Drug Discovery: Screening FAP inhibitors (e.g., BR103354, IC₅₀ = 14 nM) [9].
  • Disease Biomarkers: Detecting FAP activity in pancreatic tumor blood samples via single-molecule assays [7].
  • Matrix Remodeling: Evaluating collagen degradation in cancer-associated fibroblasts [1] [4].

Table 3: FAP’s P2/P1 Specificity in Endo- vs. Exopeptidase Modes

Activity TypeP2 PreferenceP1 RequirementSuc-Gly-Pro-AMC Utility
EndopeptidaseGlycine onlyProlineHigh (specific substrate)
ExopeptidaseBroad (Pro, Phe, Lys)ProlineNone (requires N-terminal extension)

Properties

Product Name

Suc-gly-pro-amc

IUPAC Name

4-[[2-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid

Molecular Formula

C21H23N3O7

Molecular Weight

429.4 g/mol

InChI

InChI=1S/C21H23N3O7/c1-12-9-20(29)31-16-10-13(4-5-14(12)16)23-21(30)15-3-2-8-24(15)18(26)11-22-17(25)6-7-19(27)28/h4-5,9-10,15H,2-3,6-8,11H2,1H3,(H,22,25)(H,23,30)(H,27,28)/t15-/m0/s1

InChI Key

NKEPCOOQNLGSLJ-HNNXBMFYSA-N

Synonyms

7-(succinyl-Gly-Pro)-4-methylcoumarinamide
7-SGPMC
7-succinylglycyl-prolyl-4-methylcoumaryl-7-amide

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)CCC(=O)O

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)CCC(=O)O

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